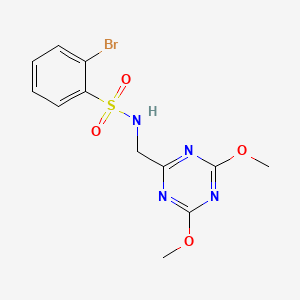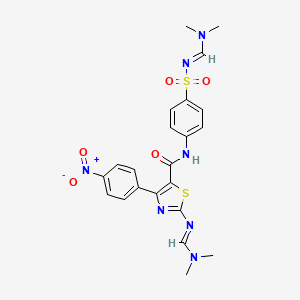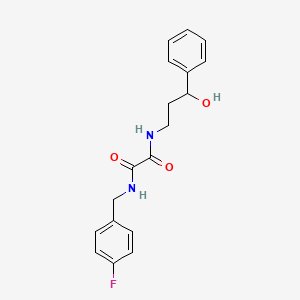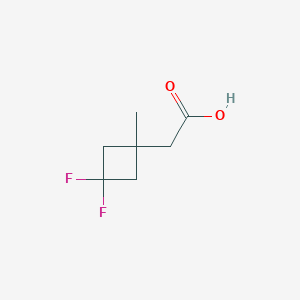
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid
Übersicht
Beschreibung
“2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1773507-87-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 164.15 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorinated Cycloalkyl Compounds in Enzyme Inhibition
One study explores the decomposition mechanism and inhibition properties of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) against 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC demonstrates submicromolar affinity as a slow-dissociating inhibitor for ACC deaminase, showcasing the potential of fluorinated cycloalkyl compounds in enzyme inhibition and as probes for enzyme mechanism studies (Liu et al., 2015).
Coordination Chemistry and Medicinal Applications
Research comparing the complexing properties of cyclen and cyclam derivatives with acetic acid and their methylphosphonic or methylphosphinic acid analogues, mainly with copper and lanthanides, highlights the importance of such compounds in coordination chemistry. The findings have implications for medicinal applications, including imaging and therapy (Lukeš et al., 2001).
Synthetic Methodologies and Chemical Reactivity
Another study investigates the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid from acetone, showcasing innovative approaches to incorporating the difluoro group into cyclobutyl rings. This research contributes to the development of synthetic methodologies for creating fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Mykhailiuk et al., 2010).
Antioxidant and Enzyme Inhibition by Metal Complexes
A study on the synthesis, characterization, antioxidant, and xanthine oxidase inhibitory activities of transition metal complexes with a novel amino acid bearing Schiff base ligand demonstrates the potential of fluorinated compounds in therapeutic applications. The zinc complex, in particular, showed significant inhibitory activity against xanthine oxidase, highlighting the potential for developing new therapeutic agents (Ikram et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,3-difluoro-1-methylcyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLQNOSDXIRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
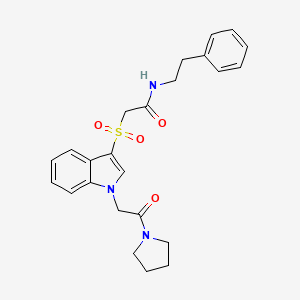
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)
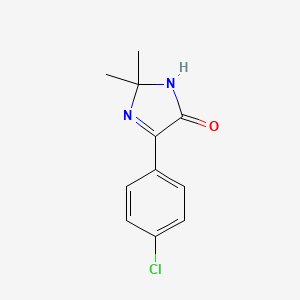
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)
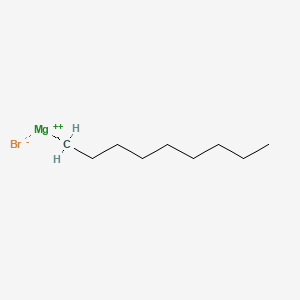
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)
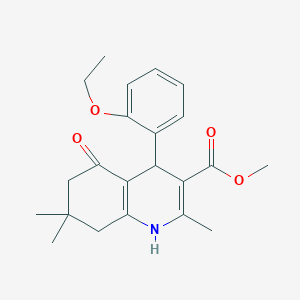

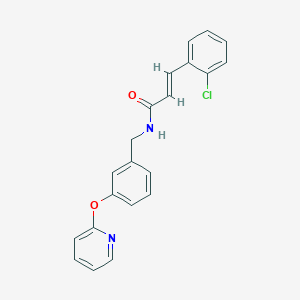
![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)
